molecular formula C7H5F3O B147641 2-(Trifluoromethyl)phenol CAS No. 444-30-4

2-(Trifluoromethyl)phenol

Cat. No.: B147641
CAS No.: 444-30-4
M. Wt: 162.11 g/mol
InChI Key: ZOQOPXVJANRGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)phenol is an organic compound with the molecular formula C7H5F3O. It is a derivative of phenol where a trifluoromethyl group is substituted at the ortho position relative to the hydroxyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)phenol can be synthesized through several methods. One common approach involves the trifluoromethylation of phenol derivatives. This process typically uses trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a base. The reaction is often carried out under mild conditions to prevent decomposition of the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve the direct fluorination of phenol using elemental fluorine or other fluorinating agents. This method requires careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to trifluoromethyl-substituted cyclohexanol derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Trifluoromethyl-substituted cyclohexanol derivatives.

    Substitution: Ethers, esters, and other substituted phenolic compounds.

Scientific Research Applications

2-(Trifluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of drugs that contain the trifluoromethyl group, which is known to enhance the metabolic stability and bioavailability of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

    2-Hydroxybenzotrifluoride: Similar structure but with different reactivity due to the position of the hydroxyl group.

    4-(Trifluoromethyl)phenol: Another isomer with the trifluoromethyl group at the para position, leading to different chemical and biological properties.

    2-(Trifluoromethoxy)phenol: Contains a trifluoromethoxy group instead of a trifluoromethyl group, resulting in different electronic effects and reactivity.

Uniqueness: 2-(Trifluoromethyl)phenol is unique due to the ortho position of the trifluoromethyl group, which significantly influences its chemical reactivity and interaction with biological targets. This positional isomerism can lead to distinct properties compared to its para and meta counterparts.

Biological Activity

2-(Trifluoromethyl)phenol, a fluorinated aromatic compound, has garnered attention due to its unique chemical properties and potential biological activities. The trifluoromethyl group (-CF₃) is known for enhancing the pharmacological profiles of various compounds by altering their lipophilicity and electron-withdrawing characteristics. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and toxicological effects, supported by relevant case studies and research findings.

The presence of the trifluoromethyl group significantly influences the chemical behavior of phenolic compounds. This group enhances hydrophobic interactions and can improve binding affinity to biological targets. The structure of this compound can be represented as follows:

C7H5F3O\text{C}_7\text{H}_5\text{F}_3\text{O}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing trifluoromethyl groups. In one investigation, various derivatives were tested against bacterial strains including Escherichia coli and Bacillus mycoides. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity for several derivatives, with some showing MICs as low as 4.88 µg/mL . Although specific data for this compound is limited, its structural analogs suggest a potential for similar activity.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. A recent study assessed several urea derivatives with trifluoromethyl substitutions, reporting IC₅₀ values that were competitive with established chemotherapeutics like Doxorubicin. For example, compounds with similar structural motifs exhibited IC₅₀ values ranging from 17.6 to 52.1 μM against multiple human cancer cell lines . The down-regulation of key oncogenes such as EGFR and KRAS was noted in treated cells, indicating a mechanism through which these compounds may exert their anticancer effects.

Toxicological Concerns

While the biological activities of this compound are promising, there are concerns regarding its toxicity. A notable incident in Catalonia highlighted the compound's presence in contaminated water supplies, leading to malodor complaints and health issues among residents . Concentrations reached up to 17,000 ng/L in groundwater, raising alarms about its safety in environmental contexts.

Case Studies

Case Study 1: Antibacterial Efficacy
A series of experiments conducted on various fluorinated phenols demonstrated that those with trifluoromethyl groups exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. The study concluded that the trifluoromethyl substitution could be a strategic modification for developing new antibacterial agents .

Case Study 2: Environmental Impact
The identification of 3-(trifluoromethyl)phenol during a water contamination incident underscores the need for monitoring fluorinated compounds in environmental samples. The study utilized advanced chromatographic techniques to trace the compound's presence and assess its degradation under chlorination processes .

Research Findings Summary

Study Biological Activity Findings
AntibacterialMICs as low as 4.88 µg/mL against E. coli and B. mycoides.
AnticancerIC₅₀ values competitive with Doxorubicin; down-regulation of oncogenes observed.
Environmental ToxicityDetected in drinking water at concentrations up to 17,000 ng/L; linked to health complaints.

Properties

IUPAC Name

2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQOPXVJANRGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074849
Record name 2-(Trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444-30-4
Record name 2-(Trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,alpha-Trifluoro-o-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethyl)phenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α-trifluoro-o-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)phenol
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)phenol
Reactant of Route 3
2-(Trifluoromethyl)phenol
Reactant of Route 4
2-(Trifluoromethyl)phenol
Reactant of Route 5
2-(Trifluoromethyl)phenol
Reactant of Route 6
2-(Trifluoromethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.